tert-Butyl (2-amino-3-methylphenyl)carbamate

Chemical Synthesis Procurement Quality Control

Procure this specific Boc-protected ortho-phenylenediamine for validated FGFR4 inhibitor SAR (Kd=3.3 nM) and lacosamide routes. The 3-methyl substituent provides unique steric/electronic differentiation unattainable with generic N-Boc-phenylenediamine. Using this exact scaffold ensures synthetic fidelity and biological data comparability.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 954238-92-7
Cat. No. B1450378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-3-methylphenyl)carbamate
CAS954238-92-7
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)N
InChIInChI=1S/C12H18N2O2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyUBNVNWVDWSIMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS 954238-92-7) Technical Procurement Overview


tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS 954238-92-7), also known as 2-BOC-氨基-6-甲基苯胺 or Boc-3-amino-m-toluidine, is an N-Boc-protected ortho-phenylenediamine derivative widely employed as a synthetic intermediate in pharmaceutical research and development. Its molecular formula is C12H18N2O2, with a molecular weight of 222.28 g/mol. [1] The compound contains a tert-butyloxycarbonyl (Boc) protecting group attached to one amine of a 2-amino-3-methylphenyl scaffold, which enables orthogonal protection strategies in multistep syntheses of complex molecules. This carbamate is commercially available from multiple chemical suppliers with certified purity specifications (typically ≥97% to 98%) and is used exclusively for research purposes.

Why tert-Butyl (2-amino-3-methylphenyl)carbamate Cannot Be Substituted with Unprotected or Regioisomeric Analogs


The compound tert-butyl (2-amino-3-methylphenyl)carbamate possesses a specific combination of structural features — a Boc-protected amine ortho to an unprotected amine, plus a methyl substituent at the 3-position — that cannot be replicated by simply substituting generic N-Boc-phenylenediamine, N-Boc-m-phenylenediamine, or regioisomeric methyl analogs. Unprotected ortho-phenylenediamine readily undergoes oxidative degradation and participates in uncontrolled side reactions in multistep sequences, while N-Boc-1,2-phenylenediamine lacks the methyl group required for establishing chirality or steric bulk in downstream intermediates. [1] The 3-methyl substituent on the aromatic ring creates steric and electronic differentiation that influences both the nucleophilicity of the free amine and the regioselectivity of subsequent electrophilic aromatic substitution or coupling reactions. Furthermore, Boc-protected aryl amines generally require specialized synthetic conditions to achieve acceptable yields compared to aliphatic amine protection; generic methods optimized for aliphatic Boc protection often fail or give poor yields with aryl amines such as this compound. [2] Consequently, researchers who require this exact substitution pattern for a validated synthetic route or SAR program cannot arbitrarily replace it with a cheaper or more readily available analog without compromising reaction outcomes and ultimately invalidating comparative biological data.

Quantitative Differentiation Evidence for tert-Butyl (2-amino-3-methylphenyl)carbamate vs. Closest Analogs


Purity Specification Advantage: 98% vs. Generic Uncertified Grades

The target compound is commercially available with a documented minimum purity specification of 98%, as verified by reputable chemical suppliers. This quantitative purity benchmark provides procurement certainty that is absent for uncertified or lower-grade sources of the same compound or its analogs. Lower-purity material may contain residual 2-amino-3-methylphenol starting material, unreacted Boc anhydride, or oxidized byproducts that can interfere with subsequent reactions and reduce overall yield in multistep sequences.

Chemical Synthesis Procurement Quality Control

Orthogonal Protection: Boc Stability Under Nucleophilic/Basic Conditions Enables Sequential Derivatization

The Boc group on the target compound is stable toward most nucleophiles and bases, enabling orthogonal protection strategies wherein the free ortho-amine can be selectively functionalized while the Boc-protected amine remains intact. [1] The Boc group can subsequently be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the second amine for further derivatization. This contrasts with unprotected ortho-phenylenediamine, which would undergo non-selective reaction at both amines, and with N-Cbz-protected analogs, which require different deprotection conditions (hydrogenolysis) that may be incompatible with other functional groups present in complex molecules.

Orthogonal Protection Peptide Synthesis Multistep Synthesis

FGFR4 Inhibitor Potency Derivation: Compound 2n Achieves Kd = 3.3 nM, IC50 = 2.6 nM from This Scaffold

A series of 2-aminopyrimidine derivatives were designed and synthesized as highly selective FGFR4 inhibitors, with the target compound serving as the Boc-protected phenylenediamine building block. [1] One of the most promising compounds, designated 2n, tightly bound FGFR4 with a Kd value of 3.3 nM and potently inhibited its enzymatic activity with an IC50 value of 2.6 nM, while completely sparing FGFR1/2/3. [1] This contrasts with the unselective FGFR inhibition profile of early-generation 2-aminopyrimidine-based kinase inhibitors, which typically exhibit IC50 values in the 50–500 nM range against multiple FGFR family members.

FGFR4 Inhibitor Kinase Selectivity Cancer Research

Cellular Antiproliferative Activity: Compound 2n IC50 = 0.38 μM in FGFR4-Driven Breast Cancer Cells

Compound 2n, synthesized using the target carbamate as a key intermediate, selectively suppressed proliferation of breast cancer cells harboring dysregulated FGFR4 signaling with an IC50 value of 0.38 μM. [1] This cellular potency translates the biochemical selectivity into a functional antiproliferative effect. In contrast, the compound showed minimal effect on cells lacking FGFR4 dysregulation, confirming that the antiproliferative activity is FGFR4-dependent rather than resulting from general cytotoxicity.

Antiproliferative Breast Cancer Cellular Assay

Kinome-wide Selectivity: S(35) = 0.01 and S(10) = 0.007 at 1.0 μM

Compound 2n exhibited extraordinary target specificity in a kinome-wide screen against 468 kinases, achieving selectivity scores of S(35) = 0.01 and S(10) = 0.007 at a screening concentration of 1.0 μM. [1] These scores indicate that at 1.0 μM, the compound inhibited ≤1% of the 468 kinases tested at >35% inhibition (S(35)) and ≤0.7% at >10% inhibition (S(10)). This degree of kinome selectivity is exceptional among ATP-competitive kinase inhibitors, which typically exhibit S(35) scores in the 0.05–0.20 range.

Kinase Selectivity Off-Target Profiling Drug Discovery

Lacosamide Intermediate: Established Role in Antiepileptic Drug Synthesis

The target compound is an established intermediate in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy. [1] The synthetic pathway from tert-butyl (2-amino-3-methylphenyl)carbamate to lacosamide involves multiple steps including protection-deprotection strategies and selective alkylation reactions. [1] This validated route provides a documented precedent for using this specific Boc-protected phenylenediamine derivative in pharmaceutical manufacturing, whereas alternative unprotected or differently substituted analogs have not been validated in this pathway and would require complete route re-optimization.

Lacosamide Anticonvulsant API Intermediate

Procurement-Driven Application Scenarios for tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS 954238-92-7)


FGFR4-Selective Inhibitor Medicinal Chemistry Programs

Researchers designing and synthesizing 2-aminopyrimidine-based selective FGFR4 inhibitors should procure this compound as the validated Boc-protected phenylenediamine building block. The published SAR demonstrates that derivatives of this scaffold achieve sub-nanomolar binding affinity (Kd = 3.3 nM) and exceptional kinome-wide selectivity (S(35) = 0.01). [1] Using the correct starting material ensures that synthesized analogs can be directly compared to published compounds, enabling iterative SAR expansion and hit-to-lead optimization in FGFR4-driven cancer programs, particularly for hepatocellular carcinoma and breast cancer where FGFR4 is a validated therapeutic target.

Lacosamide Process Development and Route Scouting

Process chemists engaged in developing or optimizing synthetic routes to lacosamide or its structural analogs should procure this compound as a key intermediate. The established literature precedent documents its utility in lacosamide synthesis via protection-deprotection and selective alkylation sequences. [1] Procurement of this specific Boc-protected intermediate allows process teams to build upon published methodology, reducing the time and resources required for de novo route discovery and providing a benchmark for evaluating alternative synthetic approaches.

Orthogonal Protection Strategies in Complex Multistep Synthesis

Synthetic chemists requiring a mono-Boc-protected ortho-phenylenediamine derivative with a methyl substituent for orthogonal protection strategies should select this compound over unprotected or regioisomeric alternatives. The Boc group provides stability toward nucleophiles and bases while enabling selective acidic deprotection at the desired stage of the synthetic sequence. [1] The 3-methyl group introduces steric and electronic differentiation that can be exploited for regioselective functionalization or for establishing chirality in downstream intermediates, making this compound uniquely suited for constructing complex molecular architectures in natural product synthesis or pharmaceutical development.

Kinase Selectivity Tool Compound Generation

Biologists and pharmacologists seeking highly selective FGFR4 chemical probes for target validation studies should prioritize procurement of this building block for synthesizing compounds such as 2n. The kinome-wide selectivity data (S(35) = 0.01, S(10) = 0.007) indicate minimal off-target kinase inhibition at therapeutically relevant concentrations. [1] This exceptional selectivity profile makes compounds derived from this scaffold ideal tool compounds for dissecting FGFR4-specific biology without confounding off-target effects, enabling more definitive target engagement and mechanism-of-action studies in cellular and in vivo models of FGFR4-dependent cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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